Butyrylcholinesterase Selectivity: (+)-Magnoflorine Versus Nitidine
(+)-Magnoflorine demonstrates selective inhibition of human butyrylcholinesterase (hBChE) over human acetylcholinesterase (hAChE) by approximately 8.5-fold [1]. In contrast, the benzophenanthridine alkaloid nitidine exhibits non-selective, equipotent inhibition of both enzymes [1].
| Evidence Dimension | Selectivity ratio (hAChE IC₅₀ / hBChE IC₅₀) |
|---|---|
| Target Compound Data | hBChE IC₅₀ = 131 ± 9 μM; hAChE IC₅₀ = 1120 ± 83 μM; Selectivity ratio ≈ 8.5 |
| Comparator Or Baseline | Nitidine: hBChE IC₅₀ = 6.68 ± 0.13 μM; hAChE IC₅₀ = 5.31 ± 0.50 μM; Selectivity ratio ≈ 0.8 |
| Quantified Difference | 8.5-fold hBChE selectivity for magnoflorine vs. non-selective (0.8-fold) for nitidine |
| Conditions | In vitro enzyme inhibition assay using recombinant human butyrylcholinesterase and acetylcholinesterase |
Why This Matters
Selective hBChE inhibition is therapeutically relevant for Alzheimer's disease progression without the cholinergic side effects associated with dual cholinesterase inhibition; procurement decisions should prioritize compounds with verified selectivity profiles.
- [1] Agbo J, Akinyede A, Adedara O, et al. Bio-Guided Fractionation of Stem Bark Extracts from Phyllanthus muellarianus: Identification of Phytocomponents with Anti-Cholinesterase Activity. Molecules. 2021;26(14):4376. View Source
